N-(4-methyl-2-pyrimidinyl)-4-(1H-pyrrol-1-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-(4-methylpyrimidin-2-yl)-4-pyrrol-1-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-12-8-9-16-15(17-12)18-22(20,21)14-6-4-13(5-7-14)19-10-2-3-11-19/h2-11H,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POFAVSCRATUWML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-2-pyrimidinyl)-4-(1H-pyrrol-1-yl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: Starting with a suitable precursor such as 2-chloro-4-methylpyrimidine, which can be synthesized from 2-chloropyrimidine and methyl iodide under basic conditions.
Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a nucleophilic substitution reaction using 1H-pyrrole and a suitable leaving group on the benzene ring.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Catalysts and Optimized Conditions: Use of catalysts to enhance reaction rates and yields, and optimization of temperature, pressure, and solvent conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-2-pyrimidinyl)-4-(1H-pyrrol-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution with sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Therapeutic Applications
1.1 Antimicrobial Activity
Sulfamerazine has demonstrated significant antimicrobial properties, particularly against a range of bacterial infections. Its mechanism of action involves the inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This action makes it effective against Gram-positive and Gram-negative bacteria.
1.2 Antifungal Properties
Research has indicated that sulfamerazine exhibits antifungal activity, particularly against Candida species. Studies have shown that derivatives of sulfamerazine can enhance its antifungal efficacy, making it a candidate for treating fungal infections in immunocompromised patients .
1.3 Diabetes Management
Sulfamerazine is also investigated for its potential role in managing diabetes mellitus. It serves as an intermediate in the synthesis of glimepiride, a sulfonylurea used to control blood sugar levels in diabetic patients. The synthesis process involves converting sulfamerazine into more complex molecules that exhibit stronger hypoglycemic effects .
Synthesis and Derivatives
2.1 Synthetic Pathways
The synthesis of N-(4-methyl-2-pyrimidinyl)-4-(1H-pyrrol-1-yl)benzenesulfonamide typically involves several chemical reactions:
- Step 1: The reaction of 3-Ethyl-4-methyl-3-pyrrolidin-2-one with 4-(2-Aminoethyl)benzenesulfonamide to form an intermediate compound.
- Step 2: Further reaction with trans-4-methylcyclohexyl isocyanate yields glimepiride .
2.2 Derivative Development
Chemical modifications of sulfamerazine have led to the development of various derivatives with enhanced pharmacological profiles. These derivatives are being explored for improved efficacy and reduced side effects in clinical applications.
Case Studies
Mechanism of Action
The mechanism of action of N-(4-methyl-2-pyrimidinyl)-4-(1H-pyrrol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing the synthesis of folic acid in bacteria. This leads to the bacteriostatic effect of the compound.
Comparison with Similar Compounds
Detailed Introduction of N-(4-methyl-2-pyrimidinyl)-4-(1H-pyrrol-1-yl)benzenesulfonamide
Compound 37 is a benzenesulfonamide derivative synthesized via the reaction of 4-amino-N-(4-methylpyrimidin-2-yl)benzenesulfonamide with 2,5-dimethoxytetrahydrofuran in a p-dioxane/acetic acid mixture (Method C), yielding 86% . Key characteristics include:
- Melting Point : 256–257°C .
- Structural Confirmation : ¹H/¹³C NMR, IR spectroscopy, and X-ray crystallography (validated using SHELX software) .
- Bioactivity : Evaluated for anticancer activity against HeLa (cervical), HCT-116 (colon), and MCF-7 (breast) cancer cell lines .
Key Observations :
- Substituent Effects : Methyl groups (e.g., Compound 38) reduce melting points compared to Compound 37, likely due to disrupted crystal packing . Methoxy groups (Compound 39) further lower melting points, suggesting increased molecular flexibility .
- Synthetic Yields : Method C (p-dioxane/acetic acid) generally provides higher yields (>79%) than Method B, as seen in Compound 40 (52%) .
Anticancer Activity
All compounds were screened against HeLa, HCT-116, and MCF-7 cell lines. QSAR models (OPLS regression) identified critical descriptors influencing IC₅₀ values :
- Steric Effects : Bulkier substituents (e.g., dimethoxy in Compound 39) may hinder binding to cellular targets, reducing activity .
Antimicrobial Activity
Comparative Analysis with Non-Pyrrole Analogs
- Schiff Base Derivatives: Substitution with thiazolyl or thiophene groups (e.g., (Z)-N-(thiazol-2-yl)-4-((thiophen-2-ylmethylene)amino)benzenesulfonamide) shifted activity toward metal chelation and photophysical applications .
Research Findings and Implications
- QSAR Insights : OPLS models emphasized the importance of topological polar surface area (TPSA) and logP in predicting anticancer activity, with lower TPSA and higher logP correlating with improved cytotoxicity .
- Structural Optimization : Introducing electron-withdrawing groups on the heteroaryl ring could balance lipophilicity and target affinity for enhanced activity .
Biological Activity
N-(4-methyl-2-pyrimidinyl)-4-(1H-pyrrol-1-yl)benzenesulfonamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula:
- Molecular Formula : C13H14N4O2S
- IUPAC Name : this compound
This compound features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and antiviral properties.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : Sulfonamides typically inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
- Antiparasitic Activity : Preliminary studies suggest that this compound may exhibit activity against protozoan parasites such as Leishmania spp., similar to other benzenesulfonamide derivatives .
- Antiviral Properties : Research indicates that certain N-heterocycles can act as antiviral agents by disrupting viral replication processes .
Efficacy Against Pathogens
Recent studies have evaluated the effectiveness of related compounds against various pathogens. For instance, a series of 4-(1H-pyrazol-1-yl)benzenesulfonamides demonstrated significant activity against Leishmania infantum and Leishmania amazonensis, with IC50 values indicating potent antiparasitic effects. The following table summarizes the IC50 values for selected derivatives:
| Compound ID | Pathogen | IC50 (mM) |
|---|---|---|
| 3b | L. amazonensis | 0.070 |
| 3e | L. amazonensis | 0.072 |
| 3b | L. infantum | 0.059 |
| 3e | L. infantum | 0.065 |
These findings suggest that modifications in the chemical structure can enhance biological activity against specific targets .
Cytotoxicity Profile
In addition to pathogen inhibition, the cytotoxicity of these compounds towards mammalian cells was assessed. The results indicated that the derivatives exhibited lower cytotoxicity compared to standard treatments like pentamidine, making them promising candidates for further development .
Study on Antileishmanial Activity
A significant study focused on the antileishmanial activity of sulfonamide derivatives highlighted the potential of this compound as a lead compound. The study involved synthesizing various derivatives and evaluating their efficacy against Leishmania species in vitro and in vivo.
Key findings included:
Q & A
Q. Table 1: Synthetic Yields and Characterization Data
| Compound Derivative | Yield (%) | Melting Point (°C) | Key IR Absorptions (cm⁻¹) |
|---|---|---|---|
| Target Compound | 86 | 256–257 | 3340 (N–H), 1590 (C=N) |
| Dimethylpyrimidinyl | 79 | 224–227 | 3320 (N–H), 1585 (C=N) |
Basic: How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy:
- Crystallography:
Advanced: What computational approaches are employed to predict the biological activity and binding interactions of this sulfonamide derivative?
Methodological Answer:
- QSAR Studies: Quantitative Structure-Activity Relationship models correlate substituent effects (e.g., electron-withdrawing groups on pyrimidine) with anticancer activity (IC₅₀ values) .
- Molecular Docking:
- Validation: MD simulations (100 ns) assess binding stability using RMSD/RMSF metrics .
Advanced: How do structural modifications to the pyrimidine and pyrrole moieties affect the compound's anticancer efficacy and pharmacokinetic properties?
Methodological Answer:
Structural-Activity Relationship (SAR) Insights:
- Pyrimidine Modifications:
- Pyrrole Modifications:
- Electron-Deficient Pyrroles: Enhance π-stacking with DNA base pairs, improving topoisomerase inhibition (e.g., 40% inhibition at 10 µM) .
Q. Table 2: Anticancer Activity of Derivatives
| Derivative | IC₅₀ (µM) MCF-7 | Solubility (mg/mL) | logP |
|---|---|---|---|
| Target Compound | 12.5 | 0.15 | 2.1 |
| 4,6-Dimethylpyrimidine | 18.2 | 0.08 | 2.5 |
| Thiophene Analog | 9.8 | 0.20 | 1.8 |
Advanced: What challenges arise in resolving crystallographic data for this compound, and how do software tools like SHELXL and WinGX facilitate accurate structure determination?
Methodological Answer:
Challenges:
- Disorder in Pyrrole Rings: Dynamic motion causes overlapping electron density, complicating refinement.
- Twinned Crystals: Requires twin law detection (e.g., using CELL_NOW in WinGX) .
Software Solutions:
- SHELXL: Implements restraints for anisotropic displacement parameters, improving R-factor convergence (e.g., R1 < 0.05) .
- WinGX Integration: Combines ORTEP-3 for graphical validation and PLATON for symmetry checks, ensuring IUCr compliance .
Workflow:
Data Integration: SAINT-Plus (Bruker) processes raw diffraction data.
Structure Solution: Charge flipping via SHELXD for phase determination .
Refinement: SHELXL iteratively adjusts occupancy and thermal parameters .
Advanced: How does the compound’s mechanism of action compare to clinically used anticancer agents like doxorubicin?
Methodological Answer:
- Target Specificity: Unlike doxorubicin (DNA intercalation), the sulfonamide derivative inhibits kinases (e.g., EGFR) via competitive ATP-binding pocket interactions .
- Efficacy Metrics:
- IC₅₀: 12.5 µM (target) vs. 0.2 µM (doxorubicin) in MCF-7 cells.
- Selectivity Index: Higher for sulfonamide derivatives (SI = 8.2 vs. 2.1 for doxorubicin) due to reduced off-target effects .
- Resistance Profile: Sulfonamides show lower P-glycoprotein affinity, mitigating multidrug resistance (MDR) pathways .
Basic: What analytical techniques are critical for assessing the purity and stability of this compound under various storage conditions?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
